

Physical and chemical properties of tetrahydropyrrole

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Compound of Interest

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Tetrahydropyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyrrole, systematically known as pyrrolidine, is a saturated heterocyclic amine that serves as a cornerstone in organic chemistry and medicinal drug development. Its unique structural and chemical properties make it a versatile building block for a vast array of biologically active compounds. This guide provides an in-depth analysis of the physical and chemical properties of tetrahydropyrrole, detailed experimental protocols for its synthesis, and an exploration of its significance in pharmaceutical applications.

Core Physical and Chemical Properties

Tetrahydropyrrole is a colorless to pale yellow liquid with a characteristic ammonia-like, fishy odor.^{[1][2]} It is miscible with water and most organic solvents.^[1] The physical and chemical properties of tetrahydropyrrole are summarized in the tables below, providing a comprehensive overview for laboratory and industrial applications.

Physical Properties of Tetrahydropyrrole

Property	Value	Reference
Molecular Formula	C4H9N	[1]
Molar Mass	71.123 g·mol ⁻¹	[1]
Appearance	Clear, colorless liquid	[1]
Odor	Ammoniacal, fishy, shellfish-like	[1]
Density	0.866 g/cm ³	[1]
Melting Point	-63 °C (-81 °F; 210 K)	[1]
Boiling Point	87 °C (189 °F; 360 K)	[1]
Solubility in Water	Miscible	[1]
Refractive Index (nD)	1.4402 at 28°C	[1]
Magnetic Susceptibility (χ)	-54.8·10 ⁻⁶ cm ³ /mol	[1]

Chemical and Safety Properties of Tetrahydropyrrole

Property	Value	Reference
IUPAC Name	Pyrrolidine	[1]
Acidity (pKa of conjugate acid)	11.27 in water	[1]
19.56 in acetonitrile	[1]	
Main Hazards	Highly flammable, harmful, corrosive, possible mutagen	[1]
Flash Point	3 °C (37.4 °F) - closed cup	
Autoignition Temperature	345 °C (653 °F)	

Reactivity and Chemical Behavior

Pyrrolidine's chemical behavior is characterized by the nucleophilicity of its secondary amine. It readily participates in a variety of chemical reactions, making it a versatile intermediate in

organic synthesis.

As a base, tetrahydropyrrole reacts exothermically with acids to form salts.[3] Its nucleophilic nature allows it to undergo electrophilic substitution reactions with alkyl and acyl halides to form N-substituted pyrrolidines.[2] Further reaction with alkyl halides can lead to the formation of quaternary ammonium salts.[2]

A key reaction in organic synthesis is the formation of enamines through the reaction of pyrrolidine with ketones or aldehydes. This reactivity is fundamental to various carbon-carbon bond-forming strategies. Additionally, it can react with nitrous acid to yield N-nitrosopyrrolidine.
[2]

Experimental Protocols: Synthesis of Pyrrolidine and Derivatives

The synthesis of the pyrrolidine ring is a critical process in the development of many pharmaceuticals. Several methods are employed, including industrial production and various laboratory-scale syntheses of its derivatives.

Industrial Production of Pyrrolidine

Industrially, pyrrolidine is prepared by the reaction of 1,4-butanediol and ammonia.[1] This process is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) using a cobalt- and nickel oxide catalyst supported on alumina.[1] The reaction proceeds in a continuous flow reactor, followed by a multi-stage purification process involving extractive and azeotropic distillation.[1]

Laboratory Synthesis of Pyrrolidine Derivatives

A common strategy for synthesizing substituted pyrrolidines is through intramolecular cyclization. Below is a representative experimental protocol.

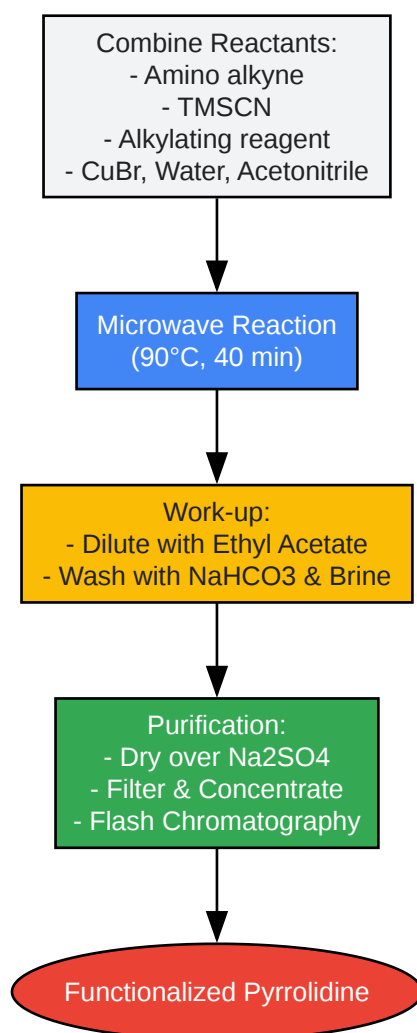
Copper-Catalyzed Three-Component Tandem Amination/Cyanation/Alkylation

This method provides α -cyano substituted pyrrolidines in good yield and regioselectivity.[4]

- Materials:

- Amino alkyne (1.0 equiv)
- Trimethylsilyl cyanide (TMSCN) (4.0 equiv)
- Alkylating reagent (e.g., chloroacetonitrile) (2.0 equiv)
- Copper(I) bromide (CuBr) (5 mol %)
- Water (1.0 equiv)
- Acetonitrile (solvent)
- Scandium(III) triflate ($\text{Sc}(\text{OTf})_3$) (optional co-catalyst, 2 mol %)
- Procedure:
 - In a microwave tube reactor, combine the amino alkyne, trimethylsilyl cyanide, and the alkylating reagent.
 - Add copper(I) bromide, water, and acetonitrile to the mixture. For less reactive substrates, the co-catalyst can be added at this stage.
 - Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.
 - After cooling, dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO_3) and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to obtain the functionalized pyrrolidine.

A logical workflow for this synthesis is depicted in the following diagram:



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Workflow for Copper-Catalyzed Pyrrolidine Synthesis.

Role in Drug Development and Signaling Pathways

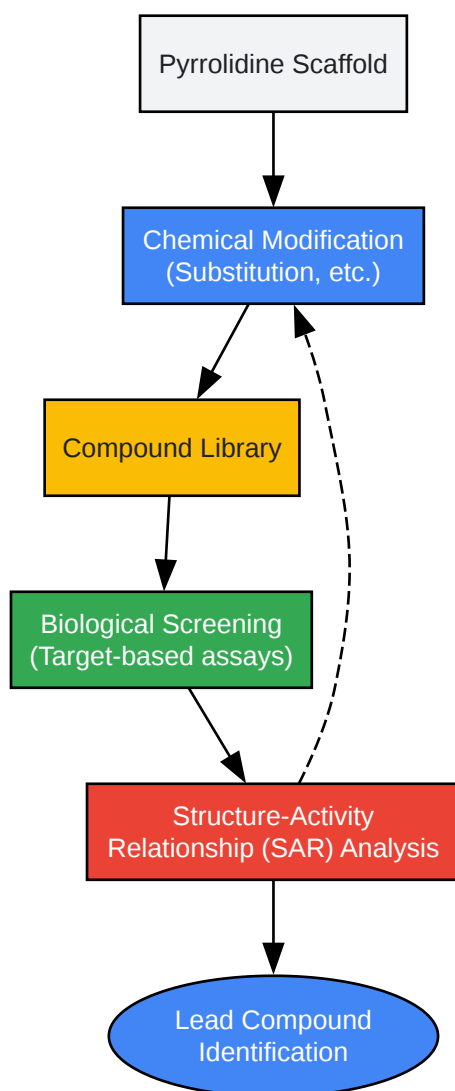
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.^{[1][2]} Its presence can significantly influence the pharmacological properties of a molecule, including its solubility, bioavailability, and binding affinity to biological targets.^[5]

The amino acids proline and hydroxyproline are naturally occurring derivatives of pyrrolidine.^[1] Many alkaloids, such as nicotine and hygrine, feature the pyrrolidine ring.^[1] In the pharmaceutical industry, this motif is integral to a wide range of drugs, including:

- Antiviral agents: Telaprevir and Ombitasvir, used in the treatment of Hepatitis C.[6]
- Anticancer drugs.[7]
- Neurological drugs.[7]
- Racetam compounds: Such as piracetam and aniracetam, which are nootropics.[1]

The incorporation of the pyrrolidine ring into drug candidates is a strategic approach to modulate their physicochemical properties and enhance biological activity.[7]

While tetrahydropyrrole itself is not typically a direct signaling molecule in biological pathways, its derivatives are designed to interact with specific receptors and enzymes, thereby modulating cellular signaling. For instance, drugs containing the pyrrolidine moiety can act as inhibitors of enzymes like cyclooxygenase or viral proteases.[6] The logical relationship in the design of such drugs often follows the structure-activity relationship (SAR) principles.



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Drug Discovery Logic with the Pyrrolidine Scaffold.

Safety and Handling

Tetrahydropyrrole is a hazardous chemical that requires careful handling.[1] It is highly flammable and its vapors can form explosive mixtures with air.[3][8] It is also corrosive and can cause severe skin burns and eye damage.[9] Inhalation or ingestion can be harmful.[9]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[10] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[8][11] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.

This technical guide provides a foundational understanding of the physical and chemical properties of tetrahydropyrrole, equipping researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in their work.

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